molecular formula C19H16F2N2O4 B6562128 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide CAS No. 1021216-65-8

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6562128
CAS No.: 1021216-65-8
M. Wt: 374.3 g/mol
InChI Key: DKOGKGYGNALGLB-UHFFFAOYSA-N
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Description

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the core oxazole ring This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that this compound exhibits biological activity, potentially making it useful in the development of new pharmaceuticals. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Studies may explore its efficacy in treating various diseases, such as inflammation and cancer.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its properties may be harnessed for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. Further research is needed to fully elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

  • Oxazole derivatives: Other oxazole-based compounds with similar functional groups.

  • Fluorinated phenyl compounds: Compounds containing fluorinated phenyl rings.

  • Methoxyphenoxy derivatives: Compounds with methoxyphenoxy groups.

Uniqueness: N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide stands out due to its specific combination of functional groups and its potential applications. Its unique structure and properties make it distinct from other similar compounds.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c1-25-16-4-2-3-5-17(16)26-11-19(24)22-10-13-9-18(27-23-13)14-7-6-12(20)8-15(14)21/h2-9H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOGKGYGNALGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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